6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane
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Overview
Description
6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction forms the 1,3,4-thiadiazole ring, which is then further reacted with appropriate reagents to form the final spiro compound. The reaction conditions often include refluxing in ethanol or other suitable solvents and the use of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure the highest purity and yield, often involving rigorous control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules . The compound can also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,4-thiadiazole: Similar structure but lacks the spiro ring.
1,3,4-Thiadiazole derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
6-Phenyl-2-(1,3,4-thiadiazol-2-yl)-2-azaspiro[3.3]heptane is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both the spiro ring and the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-4-11(5-3-1)12-6-14(7-12)8-17(9-14)13-16-15-10-18-13/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRXNNLPFYKBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NN=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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